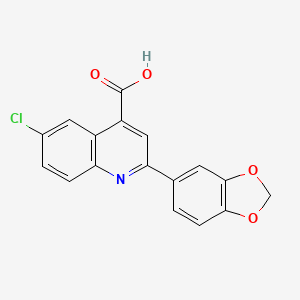

2-(1,3-苯并二氧杂环-5-基)-6-氯喹啉-4-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a benzodioxol group and a chloroquinoline moiety, suggesting potential biological activity. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach is the Friedländer condensation reaction, which is used to synthesize methylenedioxy-bearing quinoline carboxylic acid derivatives . Another method involves the DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines under mild conditions . These methods provide efficient routes to synthesize complex quinoline structures that could be further modified to obtain the desired 2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures, often characterized by NMR, IR, and MS spectral data, as well as elemental analysis . The presence of substituents like the benzodioxol group can influence the molecular conformation and, consequently, the biological activity of these compounds. X-ray crystallography diffraction analysis can provide detailed insights into the molecular geometry and the arrangement of atoms within the compound .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including nucleophilic addition, lactamization, and cyclization . These reactions are crucial for the synthesis of complex quinoline-based structures. The reactivity of these compounds can be further explored to synthesize a wide array of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of functional groups like the benzodioxol moiety can affect these properties, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profiles. Luminescent properties and antitumor activities are also important aspects of these compounds, which can be assessed through experimental studies .

科学研究应用

合成和衍生物

- 高等人(2011 年)描述了新型的含亚甲二氧基的喹啉-3-甲酸衍生物的合成,突出了 2-(1,3-苯并二氧杂环-5-基) 喹啉衍生物在有机合成中的应用 (高、刘、姜和李,2011 年).

有机金属化学

- 肖等人(2013 年)专注于基于酰胺羧酸的有机锡羧酸盐,展示了喹啉羧酸在有机金属化合物合成中的相关性 (肖、韩、梅、朱、邵、梁、田和徐,2013 年).

抗菌和抗结核特性

- Marvadi 等人(2020 年)合成了新型的二氢喹啉-6-甲酰胺并评估了它们的抗结核活性,突出了喹啉衍生物在药物化学中的潜力 (Marvadi、Nagineni、Safoora、Krishna、Sriram 和 Kantevari,2020 年).

- Selvam 等人(2010 年)关于喹唑啉-4(3H)-酮的合成及其抗病毒活性的研究进一步强调了喹啉衍生物在抗病毒药物开发中的重要性 (Selvam、Murugesh、Chandramohan、Pannecouque 和 De Clercq,2010 年).

生物活性与分子相互作用

- Senthilkumar 等人(2009 年)探索了喹啉-3-甲酸的抗分枝杆菌活性,证明了喹啉衍生物的多样化生物应用 (Senthilkumar、Dinakaran、Yogeeswari、Sriram、China 和 Nagaraja,2009 年).

量子化学计算和细胞毒性活性

- Marinov 等人(2019 年)合成了具有非蛋白质氨基酸(包括喹啉衍生物)的 1,8-萘酰亚胺衍生物,并评估了它们的细胞毒活性,显示了其在癌症研究中的相关性 (Marinov、Naydenova、Momekov、Prodanova、Markova、Voynikov 和 Stoyanov,2019 年).

安全和危害

未来方向

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXGTHADBCZERH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)-6-chloroquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)

![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)

![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)

![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)